3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide
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Overview
Description
3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide is a chemical compound with the molecular formula C12H6BrNO4S It is a derivative of dibenzothiophene, featuring bromine and nitro functional groups, and a sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide typically involves the bromination and nitration of dibenzothiophene followed by oxidation to introduce the sulfone group. One common method includes:
Bromination: Dibenzothiophene is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like lithium aluminium hydride.
Oxidation Reactions: Further oxidation can modify the sulfone group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminium hydride in ether or tetrahydrofuran.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Substitution: Various substituted dibenzothiophene derivatives.
Reduction: Amino derivatives of dibenzothiophene.
Oxidation: Further oxidized sulfone derivatives.
Scientific Research Applications
3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromodibenzo[b,d]thiophene 5,5-Dioxide
- 6-Nitrodibenzo[b,d]thiophene 5,5-Dioxide
- Dibenzothiophene 5,5-Dioxide
Uniqueness
The combination of these functional groups with the sulfone moiety makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C12H6BrNO4S |
---|---|
Molecular Weight |
340.15 g/mol |
IUPAC Name |
3-bromo-6-nitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H6BrNO4S/c13-7-4-5-8-9-2-1-3-10(14(15)16)12(9)19(17,18)11(8)6-7/h1-6H |
InChI Key |
DIBHSBZAMBPKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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